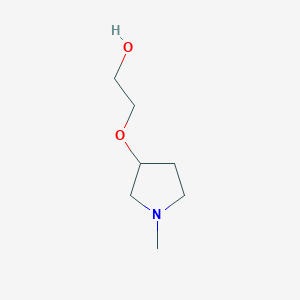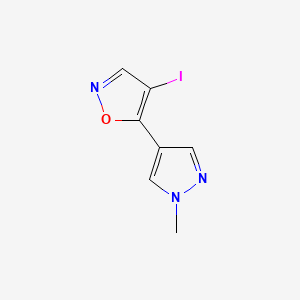
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic organic compound that contains a pyrazole ring substituted with an amino group, an iodine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-4-iodo-1H-pyrazole: Similar structure but lacks the propanamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the iodine atom.
4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the amino group.
Uniqueness
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the amino group, iodine atom, and propanamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
1354706-18-5 |
|---|---|
Formule moléculaire |
C7H11IN4O |
Poids moléculaire |
294.09 |
Nom IUPAC |
3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-4-6(8)7(10)11-12(4)3-2-5(9)13/h2-3H2,1H3,(H2,9,13)(H2,10,11) |
Clé InChI |
REXWMWNGMFRXLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)N)N)I |
SMILES canonique |
CC1=C(C(=NN1CCC(=O)N)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)


![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)


![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)






